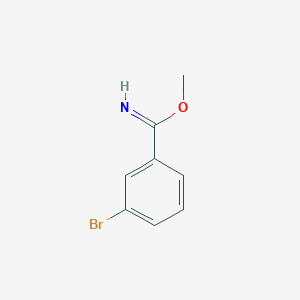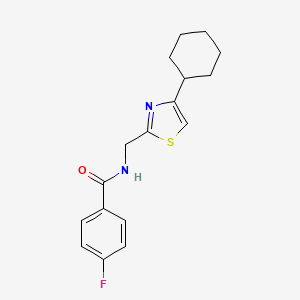![molecular formula C21H16N2OS B2397543 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide CAS No. 312922-44-4](/img/structure/B2397543.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and studied for their potential as antibacterial agents . They have also been found to exhibit a broad spectrum of pharmaceutical activity profile including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves the use of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one as the precursor substrates . The compounds are synthesized in excellent yields and the structures are corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is confirmed using various techniques such as IR, 1H NMR, Mass, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives vary. For instance, BM 212, a benzothiazole derivative, is a yellow crystalline powder with a melting point of 198-200 °C. It is sparingly soluble in water but soluble in organic solvents such as DMSO and ethanol.科学的研究の応用
Cancer Treatment Research :
- This compound, as part of a series of kinesin spindle protein (KSP) inhibitors, shows promise in treating cancer. It arrests cells in mitosis, leading to the formation of a monopolar spindle phenotype and cellular death, indicating potential as a cancer treatment agent (Theoclitou et al., 2011).
- Derivatives of benzothiazole, including structures similar to N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methylbenzamide, have been found to possess considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
- Studies show that N-1,3-Benzothiazol-2-ylbenzamide derivatives exhibit antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines, with some compounds displaying proapoptotic effects (Corbo et al., 2016).
Chemical Synthesis and Reactions :
- Benzothiazole derivatives, including N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methylbenzamide, can react with various compounds to form novel structures, indicating its use in synthetic organic chemistry. For instance, the reaction with thiosemicarbazide derivatives forms new chemical structures (Balya et al., 2008).
Biological Activity and Antimicrobial Applications :
- Some benzothiazole derivatives have been studied for their antimicrobial activity against a range of bacterial and fungal species. This suggests potential use in developing new antimicrobial agents (Incerti et al., 2017).
- The compound has also been part of studies exploring its effect on antioxidative activities in high-fat diet mice, indicating potential applications in metabolic research and health (Erbin, 2013).
Research in Other Medical Applications :
- Benzothiazole derivatives have been synthesized and evaluated for diuretic activity, indicating potential applications in treating conditions related to fluid retention (Yar & Ansari, 2009).
将来の方向性
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-6-4-7-15(12-14)20(24)22-17-9-5-8-16(13-17)21-23-18-10-2-3-11-19(18)25-21/h2-13H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNXNRSCTLZKTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2397466.png)
![2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2397467.png)
![5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2397470.png)



![2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![N-[cyclopentyl(phenyl)methyl]but-2-ynamide](/img/structure/B2397478.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2397479.png)

![1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2397481.png)
![ethyl 4-[(2-methoxyethyl)amino]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2397482.png)